1-ethyl-5-[(3-methylpiperidin-1-yl)methyl]-1H-pyrazol-3-amine
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Overview
Description
1-ethyl-5-[(3-methylpiperidin-1-yl)methyl]-1H-pyrazol-3-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a pyrazole ring substituted with an ethyl group at the 1-position, a 3-methylpiperidin-1-ylmethyl group at the 5-position, and an amine group at the 3-position. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-5-[(3-methylpiperidin-1-yl)methyl]-1H-pyrazol-3-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced at the 1-position of the pyrazole ring through an alkylation reaction using ethyl halides in the presence of a base.
Attachment of the 3-Methylpiperidin-1-ylmethyl Group: The 3-methylpiperidin-1-ylmethyl group can be attached to the 5-position of the pyrazole ring through a nucleophilic substitution reaction using an appropriate alkylating agent.
Introduction of the Amine Group: The amine group at the 3-position can be introduced through a reductive amination reaction using an appropriate amine source and a reducing agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-5-[(3-methylpiperidin-1-yl)methyl]-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under appropriate conditions.
Substitution: Alkyl halides, acyl halides, and other electrophiles or nucleophiles under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives. Substitution reactions can lead to the formation of various substituted pyrazole derivatives.
Scientific Research Applications
1-ethyl-5-[(3-methylpiperidin-1-yl)methyl]-1H-pyrazol-3-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: It is used in the development of new materials, agrochemicals, and other industrial applications.
Mechanism of Action
The mechanism of action of 1-ethyl-5-[(3-methylpiperidin-1-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to specific receptors or enzymes, modulating their activity, and affecting downstream signaling pathways. The exact mechanism of action depends on the specific biological context and the target of interest.
Comparison with Similar Compounds
Similar Compounds
1-ethyl-3-(piperidin-1-ylmethyl)-1H-pyrazol-5-amine: A similar compound with a piperidin-1-ylmethyl group instead of a 3-methylpiperidin-1-ylmethyl group.
1-ethyl-5-(piperidin-1-ylmethyl)-1H-pyrazol-3-amine: A similar compound with a piperidin-1-ylmethyl group at the 5-position.
1-ethyl-3-(methylpiperidin-1-ylmethyl)-1H-pyrazol-5-amine: A similar compound with a methylpiperidin-1-ylmethyl group at the 3-position.
Uniqueness
1-ethyl-5-[(3-methylpiperidin-1-yl)methyl]-1H-pyrazol-3-amine is unique due to the specific substitution pattern on the pyrazole ring, which may confer distinct chemical and biological properties compared to similar compounds. The presence of the 3-methylpiperidin-1-ylmethyl group at the 5-position and the amine group at the 3-position may result in unique interactions with molecular targets and distinct biological activities.
Properties
IUPAC Name |
1-ethyl-5-[(3-methylpiperidin-1-yl)methyl]pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4/c1-3-16-11(7-12(13)14-16)9-15-6-4-5-10(2)8-15/h7,10H,3-6,8-9H2,1-2H3,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLLRKFOLZWZBKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)N)CN2CCCC(C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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